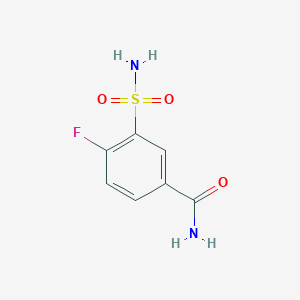
4-fluoro-3-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-sulfamoylbenzamide is a fluorinated organic compound with the molecular formula C7H7FN2O3S. This compound is characterized by the presence of a fluorine atom, a sulphamoyl group, and a benzamide moiety.
Méthodes De Préparation
The synthesis of 4-fluoro-3-sulfamoylbenzamide typically involves the introduction of a fluorine atom into the benzamide structure. One common synthetic route is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a precursor compound under specific conditions. For example, the reaction of 4-fluoro-3-nitrobenzoic acid with ammonia can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-fluoro-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Applications De Recherche Scientifique
4-fluoro-3-sulfamoylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in molecular imaging studies, where it can be used as a probe.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 4-fluoro-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition occurs through the binding of the sulphamoyl group to the active site of the enzyme, blocking its activity. This interaction can lead to various biological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparaison Avec Des Composés Similaires
4-fluoro-3-sulfamoylbenzamide can be compared with other fluorinated benzamides and sulphamoyl derivatives. Similar compounds include:
4-Fluoro-3-nitrobenzamide: Differing by the presence of a nitro group instead of a sulphamoyl group.
3-Sulphamoylbenzamide: Lacking the fluorine atom.
4-Fluoro-3-sulphamoylbenzoic acid: Featuring a carboxylic acid group instead of an amide group. The uniqueness of this compound lies in its combined fluorine and sulphamoyl functionalities, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7FN2O3S |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-fluoro-3-sulfamoylbenzamide |
InChI |
InChI=1S/C7H7FN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) |
Clé InChI |
ONVPPXKVILNVBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















